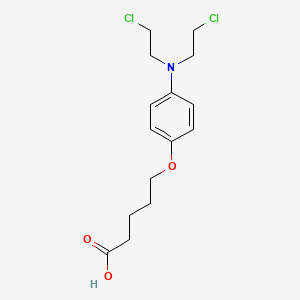
Diethyl(3-fluoro-4-methylphenyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(3-fluoro-4-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorine and methyl groups on the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(3-fluoro-4-methylphenyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with 3-fluoro-4-methylphenyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(3-fluoro-4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphoramidate oxides, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Diethyl(3-fluoro-4-methylphenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of diethyl(3-fluoro-4-methylphenyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoramidate group can form covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is particularly relevant in the context of antiviral and anticancer research, where the compound can interfere with viral replication or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl(3-fluoro-4-methylphenyl)phosphoramidate include other phosphoramidates with different substituents on the phenyl ring, such as:
- Diethyl(4-chlorophenyl)phosphoramidate
- Diethyl(4-methylphenyl)phosphoramidate
- Diethyl(4-nitrophenyl)phosphoramidate .
Uniqueness
What sets this compound apart is the presence of both fluorine and methyl groups on the phenyl ring. This unique combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Propiedades
Número CAS |
2023-93-0 |
|---|---|
Fórmula molecular |
C11H17FNO3P |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
N-diethoxyphosphoryl-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C11H17FNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
LWKHREXMRMZOFF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NC1=CC(=C(C=C1)C)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)

![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)

![7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14001392.png)
![1-Phenyl-3-[3-[4-[3-(phenylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B14001394.png)
![N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline](/img/structure/B14001395.png)

![N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide](/img/structure/B14001403.png)

![2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14001422.png)
